molecular formula C27H27N5O8 B4076482 Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate

Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate

Cat. No.: B4076482
M. Wt: 549.5 g/mol
InChI Key: RDRWBBDNKZSHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate is a complex organic compound that features a furan ring, a piperazine ring, and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The benzoyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used under controlled conditions.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzoyl and furan compounds.

Scientific Research Applications

Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The furan and piperazine rings can bind to specific sites on proteins, altering their function. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Shares the ethyl benzoate structure but lacks the furan and piperazine rings.

    Furan-2-carbonyl piperazine: Contains the furan and piperazine rings but lacks the nitrobenzoyl group.

    5-nitrobenzoyl derivatives: Compounds with similar nitrobenzoyl groups but different substituents.

Uniqueness

Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O8/c1-2-39-27(36)18-5-7-19(8-6-18)28-25(34)21-16-20(32(37)38)9-10-22(21)29-24(33)17-30-11-13-31(14-12-30)26(35)23-4-3-15-40-23/h3-10,15-16H,2,11-14,17H2,1H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWBBDNKZSHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Reactant of Route 6
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.